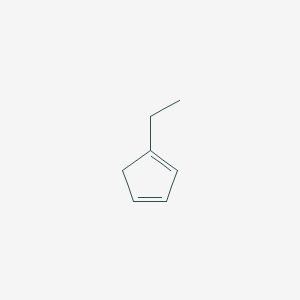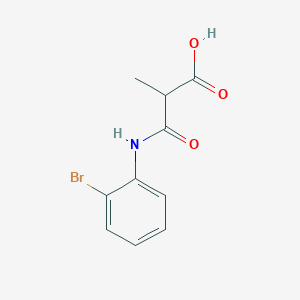
(7-amino-1,2,3,4-tetrahydroquinolin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-amino-1,2,3,4-tetrahydroquinolin-3-yl)methanol is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-amino-1,2,3,4-tetrahydroquinolin-3-yl)methanol typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (7-amino-1,2,3,4-tetrahydroquinolin-3-yl)methanol can be used as an intermediate in the synthesis of more complex molecules.
Biology
Biologically, quinoline derivatives are often studied for their potential as antimicrobial, antiviral, and anticancer agents.
Medicine
In medicine, these compounds may be explored for their therapeutic potential in treating various diseases, including malaria and cancer.
Industry
Industrially, quinoline derivatives can be used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (7-amino-1,2,3,4-tetrahydroquinolin-3-yl)methanol would depend on its specific biological target. Generally, quinoline derivatives may interact with enzymes, receptors, or DNA, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure for many derivatives.
Chloroquine: An antimalarial drug.
Quinidine: An antiarrhythmic agent.
Uniqueness
(7-amino-1,2,3,4-tetrahydroquinolin-3-yl)methanol may have unique properties due to the presence of both an amino group and a hydroxymethyl group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(7-amino-1,2,3,4-tetrahydroquinolin-3-yl)methanol |
InChI |
InChI=1S/C10H14N2O/c11-9-2-1-8-3-7(6-13)5-12-10(8)4-9/h1-2,4,7,12-13H,3,5-6,11H2 |
InChI Key |
XUQGBJHVJVAWJP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC2=C1C=CC(=C2)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Ethyl 2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B8645510.png)
![3-Methylthieno[3,2-b]pyridine-2-carbaldehyde](/img/structure/B8645518.png)
![5-Methoxy-6-[1-(4-methoxyphenyl)ethyl]-1,3-benzodioxole](/img/structure/B8645525.png)


![Tert-butyl {[2-(trimethylsilyl-1-ethynyl)-6-methylpyridin-3-yl]oxy}acetate](/img/structure/B8645546.png)

